molecular formula C14H11N5 B1411864 4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine CAS No. 1048004-09-6

4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine

Cat. No.: B1411864
CAS No.: 1048004-09-6
M. Wt: 249.27 g/mol
InChI Key: DMRWXXATTMTGGA-UHFFFAOYSA-N
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Description

4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine is a complex organic compound with the molecular formula C14H11N5. This compound is part of the bipyridine and pyrimidine family, which are known for their significant roles in various chemical and biological applications . The structure of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine consists of a bipyridine moiety linked to a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine typically involves several steps, including the coupling of pyridine derivatives. Common synthetic routes include:

Industrial production methods often utilize these coupling reactions under optimized conditions to achieve high yields and purity. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Chemical Reactions Analysis

4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis . These interactions are mediated through hydrogen bonding, π-π stacking, and coordination bonds.

Comparison with Similar Compounds

4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine can be compared with other bipyridine and pyrimidine derivatives:

The uniqueness of 4-[2,3’]Bipyridinyl-5-ylpyrimidin-2-ylamine lies in its combined bipyridine and pyrimidine structure, offering a versatile platform for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

4-(6-pyridin-3-ylpyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-14-17-7-5-13(19-14)11-3-4-12(18-9-11)10-2-1-6-16-8-10/h1-9H,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRWXXATTMTGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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